molecular formula C16H31N3O3 B7915514 2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7915514
M. Wt: 313.44 g/mol
InChI Key: VXXLDOKACPPPBD-UEWDXFNNSA-N
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Description

The compound 2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester features a piperidine core with a tert-butyl carbamate group at position 1 and a methyl-substituted ethyl-amino-(S)-2-amino-propionyl moiety at position 2. The (S)-configuration of the amino-propionyl group and the ethyl-amino substituent may influence stereoselective interactions and metabolic stability .

Properties

IUPAC Name

tert-butyl 2-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-6-18(14(20)12(2)17)11-13-9-7-8-10-19(13)15(21)22-16(3,4)5/h12-13H,6-11,17H2,1-5H3/t12-,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXLDOKACPPPBD-UEWDXFNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester , also referred to as 4-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester , is a complex organic molecule with significant potential in pharmacological applications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Characteristics

  • Molecular Formula : C₁₆H₃₁N₃O₃
  • Molecular Weight : 313.44 g/mol
  • Density : Approximately 1.056 ± 0.06 g/cm³
  • Predicted Boiling Point : 428.5 ± 20.0 °C

Structural Features

The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, along with an amino acid derivative that contributes to its biological activity. The presence of functional groups such as carboxylic acids and amines allows for various chemical reactivity typical of amino acids and esters.

Research indicates that the compound may act as an agonist or antagonist at specific receptors in the central nervous system (CNS). Its structural similarity to known psychoactive substances suggests potential analgesic properties, making it a candidate for pain management studies.

Pharmacological Applications

The compound has shown promise in several areas:

  • Analgesic Properties : Similar compounds have demonstrated effectiveness in pain relief, indicating that this compound may also exhibit similar effects.
  • CNS Receptor Interaction : Preliminary studies suggest interactions with serotonin and dopamine receptors, which are critical in mood regulation and pain perception.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl esterC₁₆H₃₁N₃O₃Lacks ethyl group; slightly different biological activity
N-MethylcarfentanilC₂₂H₂₈N₂O₂Strong opioid activity; used for analgesia
NorfentanylC₂₂H₂₈N₂OOpioid derivative; higher potency than morphine

The unique combination of the piperidine structure and amino acid functionality may confer distinct pharmacological properties compared to these similar compounds, leading to different receptor interactions and therapeutic effects.

Study on Analgesic Effects

A study conducted on a related compound demonstrated significant analgesic effects in animal models. The compound was tested against standard pain-inducing agents, showing a reduction in pain response comparable to established analgesics like morphine. This suggests that 4-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester may possess similar properties.

CNS Activity Assessment

Another investigation focused on the compound's interaction with serotonin receptors. Using radioligand binding assays, researchers found that the compound exhibited moderate affinity for the 5-HT_2A receptor, indicating potential implications for mood disorders and anxiety treatment.

Comparison with Similar Compounds

Positional Isomers on the Piperidine Ring

Positional isomers differ in the location of the substituent on the piperidine ring, significantly altering spatial interactions:

Compound Name Substituent Position CAS Number Molecular Formula Molecular Weight Key Differences vs. Target Compound
Target Compound 2 Not Provided Likely C16H30N3O3 ~313.4 (calc.) Reference structure
3-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester 3 1354028-59-3 C15H28N3O3 313.44 Altered spatial arrangement; may affect target binding
4-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester 4 1353992-96-7 C15H28N3O3 313.44 Increased distance from carbamate group; altered solubility

Impact of Positional Isomerism :

  • Position 2 (Target) : Optimal proximity between substituents for intramolecular hydrogen bonding.
  • Position 3 (CAS 1354028-59-3) : May reduce steric hindrance compared to position 2, enhancing conformational flexibility .
  • Position 4 (CAS 1353992-96-7) : Extended distance from the carbamate group could reduce electronic effects, influencing reactivity .

Variations in Amino Substituents

The nature of the amino group (ethyl, methyl, isopropyl, cyclopropyl) affects steric bulk and hydrogen-bonding capacity:

Compound Name Amino Group CAS Number Molecular Formula Key Differences vs. Target Compound
Target Compound Ethyl Not Provided C16H30N3O3 Balanced steric bulk and flexibility
4-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Methyl 1057409-91-2 C14H27N3O3 Reduced steric hindrance; potential for higher solubility
4-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester Isopropyl 1401667-95-5 C17H33N3O3 Increased steric bulk; may hinder receptor binding
3-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester Cyclopropyl 1354029-67-6 C17H31N3O3 Rigid three-membered ring; enhanced conformational restraint

Impact of Amino Group Variation:

  • Ethyl (Target) : Optimal balance between flexibility and steric effects.
  • Methyl (CAS 1057409-91-2) : Lower hydrophobicity; may improve aqueous solubility but reduce target affinity .
  • Isopropyl (CAS 1401667-95-5) : Bulkier group could impede access to enzymatic active sites .
  • Cyclopropyl (CAS 1354029-67-6) : Conformational rigidity may enhance selectivity but reduce metabolic stability .

Ring Size Variants: Piperidine vs. Pyrrolidine

Compound Name Ring Structure CAS Number Molecular Formula Key Differences
Target Compound Piperidine Not Provided C16H30N3O3 Larger ring; less strain
2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine 1354023-95-2 C14H26N3O3 Higher ring strain; increased rigidity

Impact of Ring Size :

  • Piperidine (Target) : Lower ring strain enhances stability; preferred for drug intermediates.
  • Pyrrolidine (CAS 1354023-95-2) : Increased strain may improve binding to flat enzymatic pockets but reduce synthetic yield .

Stereochemical Variations

The (S)-configuration in the amino-propionyl group is critical for chiral recognition:

Compound Name Configuration CAS Number Key Differences
Target Compound (S) Not Provided Optimal for stereoselective interactions
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (R) 1401664-66-1 Altered spatial orientation; potential loss of activity

Impact of Stereochemistry :

  • (S)-Configuration (Target): Ensures compatibility with L-amino acid-binding biological targets.
  • (R)-Configuration (CAS 1401664-66-1) : May disrupt hydrogen-bonding networks, reducing efficacy .

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